molecular formula C30H36N2O6S2 B284796 N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide

Número de catálogo: B284796
Peso molecular: 584.8 g/mol
Clave InChI: UFYRDTOGYDOJJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mecanismo De Acción

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high degree of selectivity for BTK, meaning it does not affect other kinases or proteins in the body. This selectivity reduces the risk of off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it a promising candidate for further development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic properties, and promising preclinical results. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans, as well as the potential for drug resistance to develop over time.

Direcciones Futuras

There are several future directions for the development of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide. One area of focus is the development of combination therapies that can enhance its effectiveness in treating cancer and autoimmune diseases. Another area of focus is the development of biomarkers that can predict patient response to treatment with this compound. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different patient populations. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide involves several steps, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenol to form 4-tert-butylphenylsulfonamide. This compound is then reacted with N-acetylsulfanilyl chloride to form N-acetyl-N-(4-tert-butylphenylsulfonyl)aniline. The final step involves the reaction of N-acetyl-N-(4-tert-butylphenylsulfonyl)aniline with 4-tert-butylbenzenesulfonyl chloride to form this compound.

Aplicaciones Científicas De Investigación

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has been shown to have potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells and reduces inflammation associated with autoimmune diseases.

Propiedades

Fórmula molecular

C30H36N2O6S2

Peso molecular

584.8 g/mol

Nombre IUPAC

N-[4-[acetyl-(4-tert-butylphenyl)sulfonylamino]phenyl]-N-(4-tert-butylphenyl)sulfonylacetamide

InChI

InChI=1S/C30H36N2O6S2/c1-21(33)31(39(35,36)27-17-9-23(10-18-27)29(3,4)5)25-13-15-26(16-14-25)32(22(2)34)40(37,38)28-19-11-24(12-20-28)30(6,7)8/h9-20H,1-8H3

Clave InChI

UFYRDTOGYDOJJM-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

SMILES canónico

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.